Cas no 1999151-87-9 (3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid)
3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
- EN300-1140654
- 1999151-87-9
-
- Inchi: 1S/C11H17N3O2/c1-12-10(11(15)16)7-14-6-9(5-13-14)8-3-2-4-8/h5-6,8,10,12H,2-4,7H2,1H3,(H,15,16)
- InChI Key: UWYYZFSYLYTETM-UHFFFAOYSA-N
- SMILES: OC(C(CN1C=C(C=N1)C1CCC1)NC)=O
Computed Properties
- Exact Mass: 223.132076794g/mol
- Monoisotopic Mass: 223.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 67.2Ų
3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140654-1.0g |
3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid |
1999151-87-9 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1140654-0.05g |
3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid |
1999151-87-9 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
| Enamine | EN300-1140654-0.1g |
3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid |
1999151-87-9 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
| Enamine | EN300-1140654-0.25g |
3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid |
1999151-87-9 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
| Enamine | EN300-1140654-0.5g |
3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid |
1999151-87-9 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
| Enamine | EN300-1140654-1g |
3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid |
1999151-87-9 | 95% | 1g |
$1272.0 | 2023-10-26 | |
| Enamine | EN300-1140654-2.5g |
3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid |
1999151-87-9 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
| Enamine | EN300-1140654-5g |
3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid |
1999151-87-9 | 95% | 5g |
$3687.0 | 2023-10-26 | |
| Enamine | EN300-1140654-10g |
3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid |
1999151-87-9 | 95% | 10g |
$5467.0 | 2023-10-26 |
3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid
3-(4-Cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic Acid: A Comprehensive Overview
3-(4-Cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid (CAS No. 1999151-87-9) is a specialized organic compound that has garnered significant interest in pharmaceutical and biochemical research. This compound, often referred to as a pyrazole derivative, features a unique molecular structure combining a cyclobutyl group, a pyrazole ring, and a propanoic acid moiety. Its structural complexity makes it a valuable candidate for drug discovery and therapeutic applications.
The chemical properties of 3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid are influenced by its functional groups. The presence of the pyrazole ring contributes to its potential as a bioactive molecule, while the propanoic acid segment enhances its solubility and interaction with biological targets. Researchers are particularly interested in its molecular interactions and binding affinities, which are critical for designing novel therapeutics.
In recent years, the demand for pyrazole-based compounds has surged due to their versatility in medicinal chemistry. 3-(4-Cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is no exception, with studies highlighting its potential in enzyme inhibition and receptor modulation. Its cyclobutyl substituent adds steric complexity, which can be leveraged to improve drug specificity and reduce off-target effects.
The synthesis of 3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid involves multi-step organic reactions, often starting with the preparation of the pyrazole core. Advanced techniques such as microwave-assisted synthesis and catalytic cyclization have been explored to optimize yield and purity. These methods align with the growing trend toward green chemistry and sustainable production in the pharmaceutical industry.
One of the most searched questions about this compound is: "What are the applications of 3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid in drug development?" Current research suggests its utility in targeting inflammatory pathways and neurological disorders. Its methylamino group may also play a role in enhancing blood-brain barrier penetration, making it a promising candidate for central nervous system (CNS) therapeutics.
The market dynamics for 3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid reflect its niche but growing demand. Pharmaceutical companies and research institutions are increasingly sourcing this compound for preclinical studies. Its CAS number 1999151-87-9 serves as a unique identifier, ensuring precise procurement and regulatory compliance.
From an SEO perspective, keywords like "pyrazole derivatives in medicine", "cyclobutyl-substituted compounds", and "methylamino propanoic acid applications" are highly relevant. These terms align with user queries and industry trends, enhancing the visibility of this content in search engines.
In conclusion, 3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid represents a fascinating area of research with broad implications for drug discovery. Its structural uniqueness and bioactive potential make it a compound worth watching in the evolving landscape of pharmaceutical sciences.
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